REACTION_CXSMILES
|
[OH-:1].[Na+].[NH2:3]O.Cl.[C:6]([O:15]C)(=O)[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9]>O>[OH:1][NH:3][C:6](=[O:15])[C:7]1[C:8](=[CH:10][CH:11]=[CH:12][CH:13]=1)[NH2:9] |f:0.1,2.3|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
NO.Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C=1C(N)=CC=CC1)(=O)OC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
with cooling
|
Type
|
WAIT
|
Details
|
After the mixture has been left
|
Type
|
CONCENTRATION
|
Details
|
the solution is concentrated
|
Type
|
ADDITION
|
Details
|
concentrated hydrochloric acid is added to the residue
|
Type
|
CUSTOM
|
Details
|
thus obtained until the pH is 6
|
Type
|
FILTRATION
|
Details
|
After the mixture has been filtered
|
Type
|
WASH
|
Details
|
the filtrate has been washed with ethanol
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
ONC(C=1C(N)=CC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
YIELD: PERCENTYIELD | 85% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |